molecular formula C15H17N3O5 B1142510 5-carboxamidotryptamine maleate salt CAS No. 118202-69-0

5-carboxamidotryptamine maleate salt

Cat. No.: B1142510
CAS No.: 118202-69-0
M. Wt: 319.31 g/mol
InChI Key: PZQZSWAOVAMBQM-BTJKTKAUSA-N
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Description

5-Carboxamidotryptamine maleate salt: is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, as well as at 5-HT2, 5-HT3, and 5-HT6 receptors with lower affinity . This compound is of significant interest in scientific research due to its broad receptor activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxamidotryptamine maleate salt involves the reaction of 5-carboxamidotryptamine with maleic acid. The reaction typically occurs in an aqueous medium, where the maleic acid acts as a counterion to form the maleate salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its receptor binding properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the tryptamine backbone are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-carboxamidotryptamine maleate salt is used as a research tool to study the structure-activity relationships of serotonin receptors. It helps in understanding the binding affinities and selectivities of different receptor subtypes .

Biology: In biological research, this compound is used to investigate the physiological and pharmacological roles of serotonin receptors. It is particularly useful in studying receptor-mediated signaling pathways and their effects on cellular functions .

Medicine: In medicine, this compound has potential therapeutic applications due to its agonist activity at serotonin receptors. It is being explored for its effects on mood disorders, cardiovascular functions, and other serotonin-related conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting serotonin receptors. Its broad receptor activity makes it a valuable lead compound for drug discovery .

Mechanism of Action

5-Carboxamidotryptamine maleate salt exerts its effects by binding to and activating serotonin receptors. As a full agonist, it mimics the action of serotonin, leading to the activation of downstream signaling pathways. The molecular targets include 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, among others . The activation of these receptors can influence various physiological processes, such as mood regulation, cardiovascular function, and gastrointestinal motility .

Comparison with Similar Compounds

  • 2-Methyl-5-hydroxytryptamine
  • 5-Benzyloxytryptamine
  • 5-Methoxytryptamine
  • α-Methyl-5-hydroxytryptamine
  • Frovatriptan
  • AH-494
  • Acetryptine
  • Sumatriptan

Comparison: 5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective agonist activity at multiple serotonin receptors. Unlike some similar compounds that may have selective activity at specific receptor subtypes, this compound can activate a broad range of serotonin receptors, making it a versatile tool in research .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQZSWAOVAMBQM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017355
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118202-69-0, 74885-72-6
Record name 5-Carboxamidotryptamine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118202-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxamidotryptamine maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxamidotryptamine hemiethanolate maleate salt
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Record name 5-CARBOXAMIDOTRYPTAMINE MALEATE
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